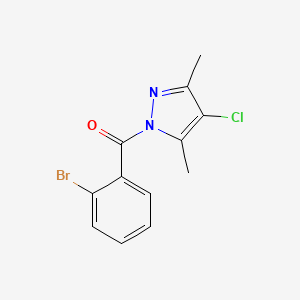

![molecular formula C13H22N4O3S B5550325 N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including compounds structurally related to N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide, involves complex organic synthesis methodologies. For example, Watanabe et al. (1997) described the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as potent HMG-CoA reductase inhibitors (Watanabe et al., 1997). This process typically involves multiple steps, including the functionalization of starting materials, coupling reactions, and purification processes to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The analysis of molecular and supramolecular structures of related compounds provides insights into the conformational preferences and intermolecular interactions. For instance, Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-methanesulfonyl derivatives, highlighting the impact of substituents on molecular conformation and hydrogen bonding patterns (Jacobs, Chan, & O'Connor, 2013).

科学的研究の応用

HMG-CoA Reductase Inhibitors

Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors, were synthesized and evaluated. These compounds showed promising results in inhibiting HMG-CoA reductase, with some being significantly more potent than existing drugs like lovastatin and pravastatin in vitro and in rat isolated hepatocytes (Watanabe et al., 1997).

Synthesis of Sulfonamides and 1,3-Oxazine-2,4-diones

The synthesis of functionalized N 1 -[(2,6-dimethyl-4-oxo-4 H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2 H-1,3-oxazine-2,4(3 H)-dione derivatives was achieved. This involved the reaction of arylsulfonyl isocyanates and diketene, demonstrating an effective route to these compounds (Alizadeh et al., 2008).

Proton Brake Mechanism

A study on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline and its selective protonation resulted in a significant deceleration of rotation rates around both N-pyridyl and N-(i-Pr)phenyl bonds. This was attributed to a relayed brake mechanism, indicating potential applications in molecular motion control (Furukawa et al., 2020).

Insecticidal Activity

Pyrazole methanesulfonates, particularly pyrazole carboxamide methanesulfonates, demonstrated insecticidal activity with low levels of acute mammalian toxicity. This research highlights the potential of these compounds in developing new insecticides (Finkelstein & Strock, 1997).

Organometallic Chemistry

Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes were synthesized. These compounds showed cytotoxic activity against Hela cells in vitro, suggesting potential applications in medicinal chemistry and organometallic catalysis (Li et al., 2010).

特性

IUPAC Name |

N-[(3S,4R)-1-(5-methyl-1H-pyrazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-8(2)10-6-17(7-12(10)16-21(4,19)20)13(18)11-5-9(3)14-15-11/h5,8,10,12,16H,6-7H2,1-4H3,(H,14,15)/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFBZAATUIHCV-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2CC(C(C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5550245.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)

![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)

![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)